molecular formula C19H19N3O3 B7710574 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide

Cat. No. B7710574
M. Wt: 337.4 g/mol
InChI Key: NLTFSNFPPPLLKT-UHFFFAOYSA-N
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Description

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as ETOA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of various biological targets, such as enzymes, receptors, and proteins. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to modulate the activity of various receptors, such as the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. In addition, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to interact with various proteins, such as heat shock protein 90 (Hsp90), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models of inflammation and pain. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments, including its high purity level, stability, and solubility in various solvents. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be easily synthesized in large quantities and can be used in various assays, such as enzymatic assays, receptor binding assays, and protein-protein interaction assays. However, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide research, including the development of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide derivatives with improved pharmacological properties, the investigation of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, and the elucidation of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide's mechanism of action at the molecular level. In addition, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be used as a tool to study the structure and function of various biological molecules, such as enzymes, receptors, and proteins, which can lead to the discovery of new drug targets and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide involves the reaction of 2-(m-tolyloxy)acetic acid with 3-ethyl-1,2,4-oxadiazole-5-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide as a white solid with a high purity level.

Scientific Research Applications

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been tested for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. In biochemistry, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been used as a tool to study the structure and function of various biological molecules, such as enzymes, receptors, and proteins.

properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)15-9-4-5-10-16(15)20-18(23)12-24-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFSNFPPPLLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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